REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[C:8]1([C:14]2[CH:19]=CC(O)=[CH:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(O)(=O)C>[C:5]([O:4][C:1]1[CH:16]=[CH:15][C:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:19][CH:2]=1)(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
373.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-liter, 4-way flask equipped with a reflux
|
Type
|
TEMPERATURE
|
Details
|
cooling tube
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
CUSTOM
|
Details
|
reaction for 3 hours under agitation
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 130° C
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
were removed by distillation under decompression
|
Type
|
ADDITION
|
Details
|
after which n-heptane was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 296.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |